
5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide can be synthesized via copper-catalyzed intramolecular cyclization of functionalized enamides. This process is part of an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating the compound's role in the synthesis of complex oxazole structures (Kumar et al., 2012).
Biological and Pharmacological Research
- In biological research, derivatives of this compound have shown promise. For instance, some derivatives have demonstrated inhibitory activity on blood platelet aggregation, which suggests potential therapeutic applications in conditions related to blood clotting and cardiovascular health (Ozaki et al., 1983).
Antimicrobial Applications
- Certain oxazole amino acids and peptides, including those related to the structure of this compound, have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This highlights the potential use of these compounds in developing new antimicrobial agents (Stanchev et al., 1999).
Chemical Applications in Synthesis
- Oxazole derivatives, such as this compound, are also used in various chemical syntheses. For example, they are involved in the preparation of substituted 5-aminooxazoles via microwave-assisted procedures, highlighting their utility in rapid and efficient chemical synthesis (Nolt et al., 2006).
Mecanismo De Acción
Target of Action
The compound “5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide” is an intermediate for the preparation of imatinib , which is an anticancer agent . Imatinib primarily targets protein kinases, specifically Bcr-Abl kinase . These kinases play a crucial role in cell signaling and regulation of cellular activities.
Mode of Action
As a kinase inhibitor, the compound interacts with its targets by binding to the ATP-binding site of the kinase . This prevents the kinase from phosphorylating its substrate, thereby inhibiting the signal transduction pathway. The resulting changes include a decrease in proliferation and an increase in apoptosis of the cancer cells .
Biochemical Pathways
The compound affects the Bcr-Abl signaling pathway. By inhibiting Bcr-Abl kinase, it disrupts the downstream effects of this pathway, which include cell growth and division . This leads to a halt in the proliferation of cancer cells.
Pharmacokinetics
Imatinib is well-absorbed orally and widely distributed in the body . It is metabolized in the liver and excreted in the feces . These properties impact the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the proliferation of cancer cells and an increase in their apoptosis . This results in the reduction of tumor size and potentially halts the progression of the disease.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the tumor microenvironment. Additionally, the presence of drug efflux pumps in cancer cells could impact the compound’s efficacy by reducing its intracellular concentration
Propiedades
IUPAC Name |
5-amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)11-14-8(9(12)15)10(13)16-11/h2-5H,13H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBHQJCWWUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)
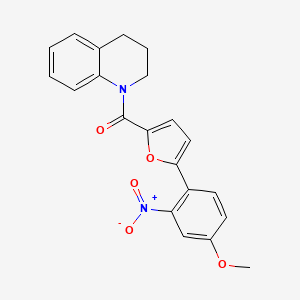
![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)
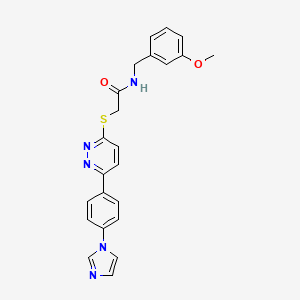

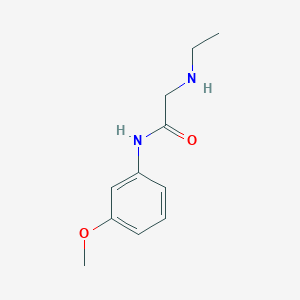
![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

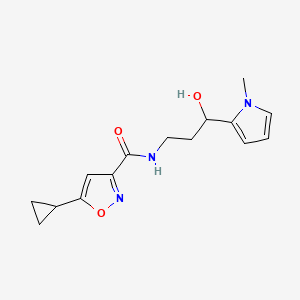

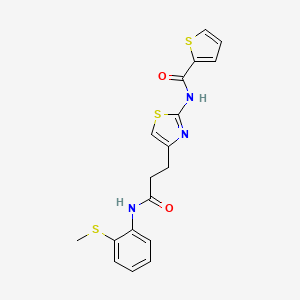
![4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2492384.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2492385.png)
